molecular formula C25H29NO6 B607962 HJC05100 CAS No. 1612891-85-6

HJC05100

Número de catálogo: B607962
Número CAS: 1612891-85-6
Peso molecular: 439.5
Clave InChI: QRPNIIUZSYTEDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HJC05100 is a synthetic flavonoid derivative derived from apigenin, a naturally occurring flavone. It was designed to address the poor aqueous solubility and bioavailability of apigenin while enhancing its pharmacological activity. Structurally, HJC05100 features a β-hydroxy amine group attached to the C4′-oxygen of the flavonoid scaffold, along with methyl ethers at the C5 and C7 positions . These modifications significantly improve its physicochemical properties, including a >38,000-fold increase in aqueous solubility compared to apigenin (84.1 mg/mL vs. 2.16 μg/mL) when formulated as an HCl salt .

HJC05100 demonstrates potent antiproliferative effects against pancreatic stellate cells (PSCs), which play a central role in fibrosis associated with chronic pancreatitis (CP). Its IC50 value in PSC proliferation assays is 8.0 ± 1.8 μM, markedly lower than apigenin’s IC50 of 18.6 ± 1.6 μM .

Propiedades

Número CAS

1612891-85-6

Fórmula molecular

C25H29NO6

Peso molecular

439.5

Nombre IUPAC

2-[4-(2-Hydroxy-3-piperidin-1-yl-propoxy)-phenyl]-5,7-dimethoxy-chromen-4-one

InChI

InChI=1S/C25H29NO6/c1-29-20-12-23(30-2)25-21(28)14-22(32-24(25)13-20)17-6-8-19(9-7-17)31-16-18(27)15-26-10-4-3-5-11-26/h6-9,12-14,18,27H,3-5,10-11,15-16H2,1-2H3

Clave InChI

QRPNIIUZSYTEDN-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OCC(O)CN3CCCCC3)C=C2)OC4=C1C(OC)=CC(OC)=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

HJC05100;  HJC-05100;  HJC 05100; 

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between HJC05100 and related compounds:

Compound Parent Scaffold Key Modifications Aqueous Solubility IC50 (PSC Proliferation) Primary Mechanism
Apigenin Flavone None (natural compound) 2.16 μg/mL 18.6 ± 1.6 μM Antioxidant, weak PSC inhibition
HJC05100 Apigenin derivative C4′-O-linked β-hydroxy amine; C5/C7 methyl ethers 84.1 mg/mL 8.0 ± 1.8 μM Apoptosis induction, ECM modulation
HJC0561 (23) Apigenin derivative C4′-O-linked tertiary amine; C7 hydroxyl 17.4 mg/mL 2.5 ± 0.6 μM Mitochondrial stress, ROS generation
Compound 6 Quercetin derivative C3′-O-linked N-methylpiperazine via 3-carbon chain Not reported 96-fold > quercetin Oxidative stress, mitochondrial apoptosis

Key Comparative Findings

Solubility and Bioavailability

  • HJC05100’s β-hydroxy amine group and methyl ethers drastically improve solubility compared to apigenin, making it suitable for oral administration . In contrast, quercetin-derived Compound 6 focuses on permeability rather than solubility, achieving high Caco-2 permeability without efflux .

Potency and Mechanisms

  • HJC05100 and HJC0561 both surpass apigenin in PSC inhibition, but HJC0561 (IC50 = 2.5 μM) is more potent due to its tertiary amine group, which enhances cellular uptake and mitochondrial targeting .
  • Compound 6 , a quercetin analog, shows 96-fold higher antiproliferative activity than quercetin in colon cancer cells via ROS-mediated apoptosis but lacks data in pancreatic fibrosis models .

In Vivo Efficacy HJC05100 reduces fibrosis in CP models, while apigenin shows minimal in vivo activity due to poor pharmacokinetics .

Table 2: In Vivo Performance Comparison

Compound Disease Model Key Outcome Reference
HJC05100 Chronic pancreatitis Dose-dependent fibrosis reduction; ECM normalization
Apigenin Chronic pancreatitis Minimal effect due to low bioavailability
Compound 6 Colon cancer xenografts Tumor volume reduction; prolonged survival

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HJC05100
Reactant of Route 2
Reactant of Route 2
HJC05100

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.